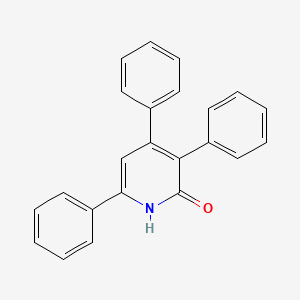![molecular formula C13H18ClNO2 B14736374 Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate CAS No. 6296-40-8](/img/structure/B14736374.png)
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a chloroethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(2-chloroethylamino)methyl]benzaldehyde. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate is unique due to the presence of the chloroethylamino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Numéro CAS |
6296-40-8 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)7-6-11-2-4-12(5-3-11)10-15-9-8-14/h2-5,15H,6-10H2,1H3 |
Clé InChI |
PGUODNDNZRLUBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)CNCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


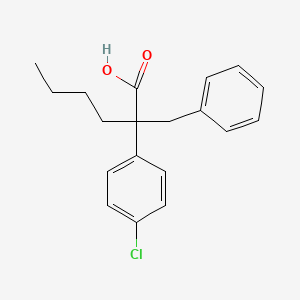


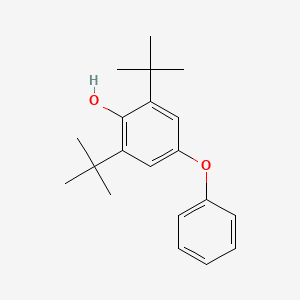
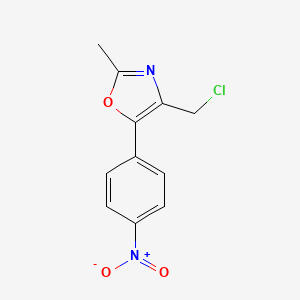

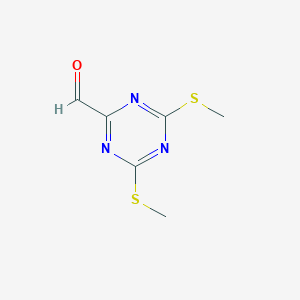
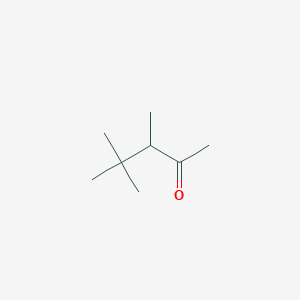

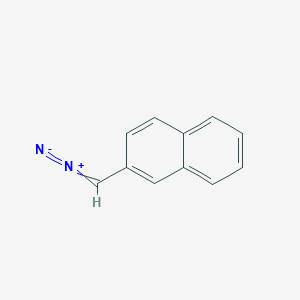
phosphaniumolate](/img/structure/B14736337.png)
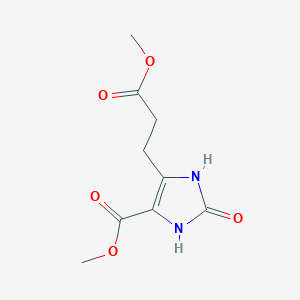
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
